molecular formula C19H19BrClNO4 B4301175 3-{[(2-bromo-4-ethylphenoxy)acetyl]amino}-3-(4-chlorophenyl)propanoic acid

3-{[(2-bromo-4-ethylphenoxy)acetyl]amino}-3-(4-chlorophenyl)propanoic acid

Cat. No.: B4301175
M. Wt: 440.7 g/mol
InChI Key: MXSHHDLBRORJAB-UHFFFAOYSA-N
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Description

3-{[(2-bromo-4-ethylphenoxy)acetyl]amino}-3-(4-chlorophenyl)propanoic acid is a complex organic compound with the molecular formula C₁₉H₁₉BrClNO₄. This compound is characterized by the presence of bromine, chlorine, and phenoxy groups, which contribute to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(2-bromo-4-ethylphenoxy)acetyl]amino}-3-(4-chlorophenyl)propanoic acid typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 2-bromo-4-ethylphenol with chloroacetyl chloride to form 2-bromo-4-ethylphenoxyacetyl chloride. This intermediate is then reacted with 4-chloroaniline to produce the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions under controlled conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-{[(2-bromo-4-ethylphenoxy)acetyl]amino}-3-(4-chlorophenyl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .

Scientific Research Applications

3-{[(2-bromo-4-ethylphenoxy)acetyl]amino}-3-(4-chlorophenyl)propanoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-{[(2-bromo-4-ethylphenoxy)acetyl]amino}-3-(4-chlorophenyl)propanoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 3-{[(2-bromo-4-methylphenoxy)acetyl]amino}-3-(4-chlorophenyl)propanoic acid
  • 3-{[(2-bromo-4-ethylphenoxy)acetyl]amino}-3-(4-fluorophenyl)propanoic acid
  • 3-{[(2-chloro-4-ethylphenoxy)acetyl]amino}-3-(4-chlorophenyl)propanoic acid

Uniqueness

3-{[(2-bromo-4-ethylphenoxy)acetyl]amino}-3-(4-chlorophenyl)propanoic acid is unique due to its specific combination of bromine, chlorine, and phenoxy groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

3-[[2-(2-bromo-4-ethylphenoxy)acetyl]amino]-3-(4-chlorophenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19BrClNO4/c1-2-12-3-8-17(15(20)9-12)26-11-18(23)22-16(10-19(24)25)13-4-6-14(21)7-5-13/h3-9,16H,2,10-11H2,1H3,(H,22,23)(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXSHHDLBRORJAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C=C1)OCC(=O)NC(CC(=O)O)C2=CC=C(C=C2)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19BrClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-{[(2-bromo-4-ethylphenoxy)acetyl]amino}-3-(4-chlorophenyl)propanoic acid
Reactant of Route 2
3-{[(2-bromo-4-ethylphenoxy)acetyl]amino}-3-(4-chlorophenyl)propanoic acid
Reactant of Route 3
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3-{[(2-bromo-4-ethylphenoxy)acetyl]amino}-3-(4-chlorophenyl)propanoic acid
Reactant of Route 4
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3-{[(2-bromo-4-ethylphenoxy)acetyl]amino}-3-(4-chlorophenyl)propanoic acid
Reactant of Route 5
3-{[(2-bromo-4-ethylphenoxy)acetyl]amino}-3-(4-chlorophenyl)propanoic acid
Reactant of Route 6
3-{[(2-bromo-4-ethylphenoxy)acetyl]amino}-3-(4-chlorophenyl)propanoic acid

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